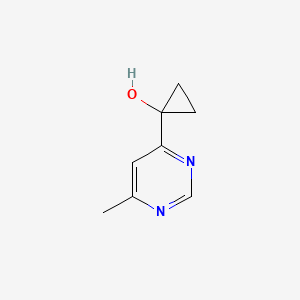

1-(6-Methylpyrimidin-4-yl)cyclopropanol

Description

1-(6-Methylpyrimidin-4-yl)cyclopropanol is a cyclopropanol derivative featuring a pyrimidine ring substituted with a methyl group at the 6-position. The cyclopropanol moiety introduces significant ring strain, which can enhance reactivity and influence physicochemical properties such as solubility and stability . This compound is synthesized via a one-pot nucleophilic aromatic substitution (SNAr) reaction between a fluoroaromatic precursor (e.g., 6-methyl-4-fluoropyrimidine) and cyclopropanol under optimized conditions, as reported in a 2019 study by Jin et al. .

Structural characterization of such compounds often employs X-ray crystallography, with the SHELX software suite historically serving as a critical tool for small-molecule refinement and structure validation . For instance, SHELXL’s robust algorithms enable precise determination of bond angles and distances, which are vital for analyzing strain in the cyclopropanol ring and its electronic interactions with the pyrimidine substituent .

Properties

CAS No. |

116186-31-3 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.181 |

IUPAC Name |

1-(6-methylpyrimidin-4-yl)cyclopropan-1-ol |

InChI |

InChI=1S/C8H10N2O/c1-6-4-7(10-5-9-6)8(11)2-3-8/h4-5,11H,2-3H2,1H3 |

InChI Key |

JECUISAVCSHGCL-UHFFFAOYSA-N |

SMILES |

CC1=NC=NC(=C1)C2(CC2)O |

Synonyms |

Cyclopropanol, 1-(6-methyl-4-pyrimidinyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Reaction Efficiency and Yields

The one-pot SNAr method for 1-(6-Methylpyrimidin-4-yl)cyclopropanol () is comparable to syntheses of analogues like 1-(2-pyridyl)cyclopropanol.

Physicochemical and Functional Properties

- Solubility: Polar pyrimidine rings enhance water solubility compared to purely hydrocarbon-substituted cyclopropanols (e.g., 1-phenylcyclopropanol).

- Bioactivity : Pyrimidine-containing compounds often exhibit higher binding affinity to biological targets (e.g., kinases) than phenyl analogues, though this depends on substituent effects.

Data Tables

Table 2: Structural Features from Crystallography (SHELX Analysis)

| Compound | Bond Angle (C-C-O) | Cyclopropanol Strain | Reference |

|---|---|---|---|

| This compound | ~60° (estimated) | High | |

| 1-Phenylcyclopropanol | 59.5° | Moderate | (generic) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.